molecular formula C14H21NO3S B12809004 1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate CAS No. 31579-82-5

1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate

Cat. No.: B12809004
CAS No.: 31579-82-5
M. Wt: 283.39 g/mol
InChI Key: LSIDFOQNYZCLGQ-UHFFFAOYSA-N
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Description

1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate is a complex organic compound with a unique structure that includes a pyridine ring, an acetyl group, and a tert-butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate typically involves multiple steps, including the formation of the pyridine ring and the introduction of the acetyl and tert-butylthio groups. Common reagents used in these reactions include acetyl chloride, tert-butylthiol, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

31579-82-5

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

(1-acetyl-3-tert-butylsulfanyl-4-methylidene-2,3-dihydropyridin-2-yl) acetate

InChI

InChI=1S/C14H21NO3S/c1-9-7-8-15(10(2)16)13(18-11(3)17)12(9)19-14(4,5)6/h7-8,12-13H,1H2,2-6H3

InChI Key

LSIDFOQNYZCLGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC(=C)C(C1OC(=O)C)SC(C)(C)C

Origin of Product

United States

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